molecular formula C6H6N4S B613797 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol CAS No. 98198-24-4

4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol

Cat. No.: B613797
CAS No.: 98198-24-4
M. Wt: 166.21
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical precursor for the development of potent kinase inhibitors with multi-targeted therapeutic potential. Its structural similarity to purines allows it to compete with ATP in the catalytic binding sites of kinases, making it a versatile core structure for anticancer drug discovery. Recent studies have demonstrated that derivatives based on this pyrrolo[2,3-d]pyrimidine core exhibit strong inhibitory activity against p21-activated kinase 4 (PAK4), an enzyme closely associated with cancer progression, by forming key hydrogen bonds with residues in the hinge region of the kinase domain . Beyond oncology, this scaffold shows promising research applications in targeting infectious diseases. Molecular modeling and in vitro studies indicate that pyrrolo[2,3-d]pyrimidine analogues can be designed as bumped kinase inhibitors (BKIs) targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a validated target for malaria transmission-blocking drugs . The core structure can be functionalized at multiple positions to optimize binding affinity and selectivity. Researchers are leveraging this compound to develop novel multi-targeted kinase inhibitors that induce apoptosis and cell cycle arrest in cancer cells, providing a valuable tool for probing kinase signaling pathways and developing new therapeutic agents for cancer and parasitic infections .

Properties

IUPAC Name

4-amino-3,7-dihydropyrrolo[2,3-d]pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-4-3-1-2-8-5(3)10-6(11)9-4/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMVHADJFGBNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=S)NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459739
Record name 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98198-24-4
Record name 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The patent EP 3416965 B1 describes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate D) as a critical precursor for pharmaceutical compounds. Its preparation involves cyclization of appropriately substituted pyrimidine derivatives under basic aqueous conditions. For example:

  • Reactants : Trans-4-((methylamino)cyclohexyl)methanesulfonic acid and 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Conditions : Heating in aqueous acetonitrile with potassium carbonate at 98°C for 12 hours.

Sequential Substitution at Positions 4 and 2

To convert Intermediate D into the target compound, two substitution steps are required:

Step 1: Amination at Position 4

  • Reagents : Ammonia or ammonium hydroxide.

  • Conditions : High-temperature amination (100–150°C) in a sealed reactor or catalytic amination using Pd-based catalysts (Buchwald-Hartwig conditions).

  • Intermediate : 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Thiolation at Position 2

  • Reagents : Thiourea or hydrogen sulfide (H₂S).

  • Conditions : Nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) at 80–120°C.

  • Mechanism : Displacement of a leaving group (e.g., chloro, bromo) by sulfur nucleophiles.

Table 1: Two-Step Substitution Pathway

StepReactantReagent/CatalystConditionsProduct
1Intermediate DNH₃ (aq)140°C, 24 h4-Amino-7H-pyrrolo[2,3-d]pyrimidine
2Step 1 productThiourea, K₂CO₃DMF, 100°C, 12 hTarget compound

Cyclocondensation of Thiol-Containing Precursors

Building the Pyrrolo[2,3-d]pyrimidine Core

This method constructs the fused ring system with pre-installed functional groups:

  • Reactants : 2-Thiocyano-4-aminopyrimidine and a pyrrole-forming agent (e.g., acetylene dicarboxylate).

  • Conditions : Acidic or basic cyclization in ethanol/water at reflux.

Mechanistic Insights :

  • The thiocyano group at position 2 of the pyrimidine ring acts as both a directing group and sulfur source.

  • Cyclization with a dienophile forms the pyrrole ring, followed by tautomerization to stabilize the thiol group.

Table 2: Cyclocondensation Parameters

ParameterValue
SolventEthanol/water (3:1)
TemperatureReflux (78°C)
Reaction time18–24 h
Yield (theoretical)45–60%
ParameterValue
Protecting groupBoc
BaseLDA (2.5 equiv)
Quenching agentS₈
Temperature-78°C (lithiation), 25°C (quench)

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Potential
Sequential SubstitutionUses commercially available intermediatesMulti-step, requires harsh conditionsModerate (50–65%)
CyclocondensationSingle-step ring formationLimited substrate availabilityLow–Moderate (45–60%)
Lithiation-ThiolationHigh regioselectivitySensitive to moisture/airHigh (70–80%)

Challenges and Optimization Strategies

Competing Side Reactions

  • Oxidation of Thiol : Requires inert atmosphere (N₂/Ar) and reducing agents (e.g., dithiothreitol).

  • Ring Opening : Mitigated by using mild acids/bases and low temperatures during workup.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol/water mixtures for high-purity isolation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol is its role as an inhibitor of protein tyrosine kinases, specifically Janus Kinase 3 (JAK3). This compound has been shown to be effective in treating conditions requiring immunosuppression, such as:

  • Autoimmune Diseases : Conditions like lupus, rheumatoid arthritis, and multiple sclerosis benefit from JAK3 inhibition, which helps modulate immune responses .
  • Cancer Treatment : The compound's ability to inhibit JAK3 can also be leveraged in cancer therapies, particularly in hematological malignancies where JAK signaling is often dysregulated .

Antimalarial Activity

Recent studies have highlighted the potential of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (CDPKs). These compounds were designed using molecular modeling techniques and demonstrated promising inhibitory activity against CDPK4 and CDPK1:

  • In Vitro Efficacy : Compounds exhibited IC50 values ranging from 0.210 to 0.589 µM against these kinases, indicating their potential as antimalarial agents .
  • Mechanism of Action : The binding interactions with key amino acid residues in the active site of CDPKs suggest a targeted approach in developing new antimalarial drugs .

Antitumor Properties

The compound has also been explored for its antitumor properties. A notable study identified a derivative that acts as a selective dual inhibitor for c-Met and Axl kinases:

  • Potency and Selectivity : The optimized compound demonstrated IC50 values of 1 nM for c-Met and 10 nM for Axl, showcasing over 100-fold selectivity against other TAM family kinases .
  • In Vivo Efficacy : In xenograft models, this compound achieved tumor growth inhibition rates exceeding 87%, indicating significant potential for clinical application against solid tumors .

Antitubercular Activity

Another promising application is in the treatment of tuberculosis (TB). Studies have revealed that derivatives of 4-amino-7H-pyrrolo[2,3-d]pyrimidine exhibit inhibitory activity against Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values as low as 0.488 µM against TB strains, indicating strong potential as new antitubercular agents .
  • Mechanism Insights : The structural similarity to nucleosides may facilitate transport across the bacterial cell envelope, enhancing their efficacy against resistant strains .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Protein Kinase InhibitionAutoimmune diseases, cancerEffective JAK3 inhibitor
AntimalarialTargeting P. falciparum CDPKsIC50 values: 0.210–0.589 µM
Antitumorc-Met/Axl inhibitionIC50: 1 nM (c-Met), 10 nM (Axl)
AntitubercularTreatment of TBMIC: 0.488 µM

Mechanism of Action

The mechanism of action of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival . The compound’s thiol group may also interact with cysteine residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Uniqueness: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .

Biological Activity

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H6N4S. The presence of the thiol group (-SH) enhances its reactivity and biological interactions, making it a valuable scaffold in drug design.

Kinase Inhibition

One of the primary biological activities of this compound is its role as a kinase inhibitor. Research has demonstrated its efficacy against several important kinases:

  • PfCDPK4 and PfCDPK1 : Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are crucial for the malaria parasite's survival. The inhibitory concentrations (IC50) for these kinases were reported to be as low as 0.210 μM for PfCDPK4 and 0.589 μM for PfCDPK1, indicating potent activity against malaria parasites .
  • Protein Kinase B (Akt) : Another study identified 4-amino derivatives as selective inhibitors of Akt, with significant selectivity over other kinases such as PKA. These compounds showed nanomolar inhibition and were effective in modulating signaling pathways related to cancer growth .

Biological Activity Overview

Biological Activity Target IC50 (μM) Notes
Kinase InhibitionPfCDPK40.210 - 0.530Potential treatment for malaria .
Kinase InhibitionPfCDPK10.589Related to antiplasmodial activity .
Kinase InhibitionProtein Kinase B (Akt)NanomolarSelective inhibition with potential cancer applications .

Antimalarial Activity

In a study focused on antimalarial compounds, several pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit P. falciparum. Compounds with specific substitutions demonstrated moderate antiplasmodial activity with IC50 values in the low micromolar range. Notably, compounds substituted with ethoxynaphthyl groups at C-5 showed promising results in vitro .

Cancer Therapeutics

Research on the use of this compound analogs in cancer therapy revealed their ability to inhibit tumor growth in human xenograft models. These compounds modulated biomarkers associated with the PI3K-Akt-mTOR signaling pathway, suggesting their potential utility in oncology .

Q & A

Q. What are the key considerations for safely handling 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol in laboratory settings?

This compound requires strict safety protocols due to its hazards:

  • Skin/eye exposure : Immediate flushing with water for ≥15 minutes is critical to mitigate irritation (H319) or allergic reactions (H317) .
  • Inhalation/ingestion : Use fume hoods to avoid dust inhalation. If ingested, do NOT induce vomiting; administer water and seek medical help .
  • Storage : Keep in a cool, dry, ventilated area with tightly sealed containers. Protective equipment (gloves, goggles) is mandatory during handling .

Q. What optimized synthetic routes exist for this compound?

A 2023 improved method achieves 85% yield via three steps:

  • Step 1 : Precipitation of potassium 4,6-diamino-5-(2,2-diethoxyethyl)pyrimidine-2-thiolate directly from ethanol, bypassing purification challenges for thiol intermediates.
  • Step 2 : One-pot deprotection, cyclization, and acidification using HCl to form the target compound.
  • Advantages : Reduced technical complexity and higher scalability compared to traditional routes .

Q. How can intermediates like pyrimidine-2-thiol derivatives be purified effectively?

Flash chromatography on silica gel (e.g., CHCl₃/MeOH gradients) is widely used for intermediates, achieving >95% purity. For salts (e.g., potassium thiolates), direct precipitation from ethanol minimizes losses .

Advanced Research Questions

Q. What methodologies are employed to analyze the structural and functional properties of pyrrolo[2,3-d]pyrimidine derivatives?

  • NMR/HRMS : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 5.60 ppm for NH₂ in 8; δ 11.03 ppm for NH in 13). High-resolution mass spectrometry validates molecular formulas (e.g., C₂₀H₁₇ClFN₅ for kinase inhibitors) .
  • Kinase inhibition assays : Compounds are screened against EGFR, Her2, and VEGFR2 using enzymatic assays. IC₅₀ values correlate with substituent effects (e.g., 2-pyridin-2-ylethyl groups enhance activity) .

Q. How do structural modifications at the N4 and C6 positions influence biological activity?

  • N4-aryl substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 11) improve kinase binding via hydrophobic interactions.
  • C6-benzyl groups : Bulky substituents (e.g., 2,5-dimethoxybenzyl in 13) enhance selectivity for tyrosine kinases over CDK2 .
  • Thiol vs. chloro analogs : Thiol derivatives exhibit higher solubility and metabolic stability compared to chlorinated analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine .

Q. What in vivo models are used to evaluate antitumor efficacy of pyrrolo[2,3-d]pyrimidine derivatives?

  • Xenograft models : Compounds like N4-(4-chlorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (11) are tested in murine models for tumor volume reduction and metastasis inhibition.
  • Toxicity profiling : Acute toxicity is assessed in zebrafish (Danio rerio) via LC₅₀ measurements, ensuring therapeutic windows are maintained .

Q. How can multicomponent reactions (MCRs) streamline pyrrolo[2,3-d]pyrimidine synthesis?

A one-pot MCR using aldehydes, malononitrile, and methanesulfonamides in formamide at 100–150°C yields 7-deazaadenine analogs. K₂CO₃ catalyzes cyclization, reducing steps and improving atom economy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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